4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
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Overview
Description
4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O2 and a molecular weight of 203.07 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-aminopyrrolidine with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
- 4-Aminopyridine-2-carboxylic acid hydrochloride
- 5-Aminopyridine-2-carboxylic acid
- 4-Imidazolecarboxylic acid
Comparison: Compared to these similar compounds, 4-aminopyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific structure and reactivity. Its pyrrolidine ring provides distinct chemical properties that make it valuable in various research applications .
Properties
CAS No. |
3285-78-7 |
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Molecular Formula |
C5H11ClN2O2 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
4-aminopyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H |
InChI Key |
KFYHJLCLHXYOLW-UHFFFAOYSA-N |
SMILES |
C1C(CNC1C(=O)O)N.Cl.Cl |
Canonical SMILES |
C1C(CNC1C(=O)O)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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